2-[4-(2,2-Difluoroethanesulfonyl)phenyl]acetic acid
Overview
Description
2-[4-(2,2-Difluoroethanesulfonyl)phenyl]acetic acid is a chemical compound with the molecular formula C10H10F2O4S and a molecular weight of 264.25 g/mol This compound is characterized by the presence of a difluoroethanesulfonyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
The synthesis of 2-[4-(2,2-Difluoroethanesulfonyl)phenyl]acetic acid involves several steps, typically starting with the preparation of the difluoroethanesulfonyl chloride. This intermediate is then reacted with a phenylacetic acid derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents and catalysts to facilitate the process . Industrial production methods may involve scaling up these laboratory procedures with optimizations for yield and purity.
Chemical Reactions Analysis
2-[4-(2,2-Difluoroethanesulfonyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups onto the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(2,2-Difluoroethanesulfonyl)phenyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(2,2-Difluoroethanesulfonyl)phenyl]acetic acid involves its interaction with specific molecular targets. The difluoroethanesulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
2-[4-(2,2-Difluoroethanesulfonyl)phenyl]acetic acid can be compared with other similar compounds, such as:
4-(Difluoroethanesulfonyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of acetic acid.
2-[4-(2,2-Difluoroethanesulfonyl)phenyl]propanoic acid: Similar structure but with a propanoic acid moiety.
4-(2,2-Difluoroethanesulfonyl)phenylacetic acid: Similar structure but without the acetic acid moiety.
These compounds share similar chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-[4-(2,2-difluoroethylsulfonyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O4S/c11-9(12)6-17(15,16)8-3-1-7(2-4-8)5-10(13)14/h1-4,9H,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYTVOCQTRYLDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)S(=O)(=O)CC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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